molecular formula C9H6F3N B13624436 2-(2,3,6-Trifluorophenyl)propanenitrile

2-(2,3,6-Trifluorophenyl)propanenitrile

Cat. No.: B13624436
M. Wt: 185.15 g/mol
InChI Key: QAJWRYLQFISEKK-UHFFFAOYSA-N
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Description

2-(2,3,6-Trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluorophenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-Trifluorophenyl)propanenitrile typically involves the reaction of 2,3,6-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-Trifluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,3,6-Trifluorophenyl)propanoic acid.

    Reduction: Formation of 2-(2,3,6-Trifluorophenyl)propanamine.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(2,3,6-Trifluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trifluorophenyl)propanenitrile
  • 2-(2,4,6-Trifluorophenyl)propanenitrile
  • 2-(2,3,4-Trifluorophenyl)propanenitrile

Uniqueness

2-(2,3,6-Trifluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to other trifluorophenyl derivatives.

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

2-(2,3,6-trifluorophenyl)propanenitrile

InChI

InChI=1S/C9H6F3N/c1-5(4-13)8-6(10)2-3-7(11)9(8)12/h2-3,5H,1H3

InChI Key

QAJWRYLQFISEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=CC(=C1F)F)F

Origin of Product

United States

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